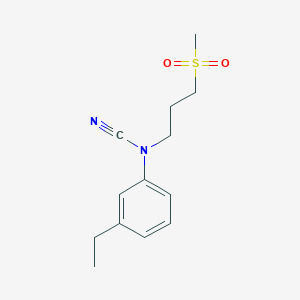

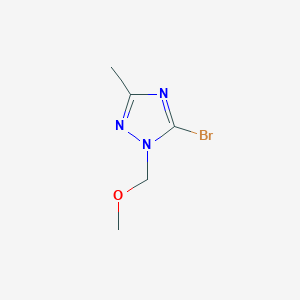

![molecular formula C17H18ClN3O B2967906 Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride CAS No. 1217118-05-2](/img/structure/B2967906.png)

Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride” is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds that contain an oxygen atom and two nitrogen atoms . They are known for their wide range of chemical and biological properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as the compound , often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including “this compound”, is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms . The exact structure can be confirmed by techniques such as FT-IR, LCMS, and NMR spectral techniques .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles typically involve a sequential condensation followed by tandem oxidative cyclization and rearrangement . This reaction can yield a maximum of 94% yield .科学的研究の応用

Antimicrobial Activity

A study highlighted the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases, demonstrating significant antifungal activity against various pathogenic fungal strains. These compounds showed potential as scaffolds for developing potent antifungal drugs, with some derivatives exhibiting promising binding at the active site of cytochrome P450 enzyme lanosterol 14 α-demethylase of Candida albicans, suggesting a mechanism of action and potential application in antifungal drug development (Nimbalkar et al., 2016).

Corrosion Inhibition

Oxadiazole derivatives have been investigated for their efficiency in inhibiting mild steel corrosion in hydrochloric acid solution. The study found that these compounds act as mixed-type inhibitors, adhering to the Langmuir adsorption isotherm, and could significantly reduce corrosion, making them valuable in materials science and engineering applications (Kalia et al., 2020).

Anticancer Activity

Another aspect of oxadiazole derivatives' application is in anticancer research, where novel azetidine-2-one derivatives of 1H-benzimidazole were prepared and showed good antibacterial activity and notable cytotoxic activity in vitro. This suggests their potential use in developing new therapeutic agents for cancer treatment (Noolvi et al., 2014).

Organic Synthesis and Chemical Sensors

In organic synthesis, oxadiazole compounds serve as intermediates for creating complex molecules with various applications, including as chemosensors. For example, selective and colorimetric fluoride chemosensors incorporating oxadiazole groups were developed, indicating the versatility of these compounds in designing materials for environmental monitoring and analytical chemistry (Ma et al., 2013).

Mesomorphic Behavior and Photoluminescent Properties

The synthesis and characterization of oxadiazole derivatives that exhibit mesomorphic behavior and photoluminescent properties have been studied, revealing their potential application in the field of liquid crystals and materials science for developing new photoluminescent materials and displays (Han et al., 2010).

作用機序

Target of Action

Compounds with similar structures have been known to target various enzymes and proteins that contribute to cell proliferation .

Mode of Action

It’s known that the oxadiazole ring in the compound exhibits a conjugated diene character , which may influence its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including those involved in cell proliferation .

Result of Action

It’s known that similar compounds have shown significant inhibitory effects on the growth of certain cells .

将来の方向性

The future directions for research on 1,3,4-oxadiazoles, including “Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride”, could involve further exploration of their wide range of biological activities . Given their potential as anti-infective agents , there is scope for further refinement and development of these compounds in drug discovery .

特性

IUPAC Name |

N-methyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-20(12-14-8-4-2-5-9-14)13-16-18-19-17(21-16)15-10-6-3-7-11-15;/h2-11H,12-13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZZUXUTQJLCTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2967830.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2967832.png)

![2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2967833.png)

![1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate](/img/structure/B2967835.png)

![[1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B2967836.png)

![2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide](/img/structure/B2967837.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2967839.png)